molecular formula C22H32N4 B6062455 2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane

2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B6062455
M. Wt: 352.5 g/mol
InChI Key: OAGGWACLAKWFMP-UHFFFAOYSA-N
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Description

2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spiro structure

Properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4/c1-18-6-4-7-20(12-18)14-25-10-5-8-22(16-25)9-11-26(17-22)15-21-13-23-24(3)19(21)2/h4,6-7,12-13H,5,8-11,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGGWACLAKWFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)CC4=C(N(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves the alkylation of pyrazoles with bromomethyl compounds. One common method includes the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the diazaspirodecane core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the diazaspirodecane core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the spirodecane core.

    Diazaspirodecane derivatives: Compounds with similar spiro structures but different substituents on the pyrazole ring.

Uniqueness

2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is unique due to its combination of a pyrazole ring and a diazaspirodecane core, which imparts distinct chemical and biological properties

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